1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol
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Overview
Description
1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol is a complex organic compound known for its unique spirocyclic structure. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. Its structure comprises a benzopyran ring fused to a piperidine ring, with a benzyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
The synthesis of 1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The benzopyran intermediate is then subjected to spirocyclization with a piperidine derivative, often in the presence of a strong base or acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran ring can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-indene]: This compound has a similar spirocyclic structure but lacks the benzopyran ring.
Spiro[indoline-3,4’-piperidine]: This compound features an indoline ring instead of a benzopyran ring.
Spiro[1-benzopyran-2,4’-piperidine]: This compound is similar but lacks the benzyl group.
The uniqueness of 1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1'-benzylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-18-14-20(23-19-9-5-4-8-17(18)19)10-12-21(13-11-20)15-16-6-2-1-3-7-16/h1-9,18,22H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESNMRTXEZYQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C3=CC=CC=C3O2)O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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